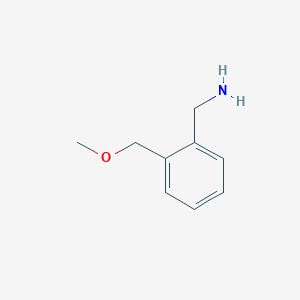
2-Methoxymethyl-benzylamine
Übersicht
Beschreibung
2-Methoxymethyl-benzylamine is a biochemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 .
Molecular Structure Analysis
The molecular structure of 2-Methoxymethyl-benzylamine consists of a benzene ring attached to an amine group (NH2) and a methoxymethyl group (CH2OCH3) .Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Activity : A study explored the synthesis of 2-, 3-, and 4-substituted benzylamine derivatives, including compounds similar to 2-Methoxymethyl-benzylamine, for their antiarrhythmic properties in experimental cardiac arrhythmias (Remy, Van Saun, & Engelhardt, 1975).
Potential Antidepressant Properties : Research on 2-(methoxy- and hydroxy-phenylthio) benzylamines indicated their potential as antidepressants, being active and selective inhibitors of 5-hydroxytryptamine re-uptake in the brain (Jílek et al., 1989).
Chemical Synthesis : Benzylamines, akin to 2-Methoxymethyl-benzylamine, were used in chemical synthesis processes. A study discussed using benzylamines for alkylating cyanide ion to obtain nitriles, which could then be reduced to phenethylamines (Short, Dunnigan, & Ours, 1973).
Antimicrobial Properties : In the context of metal working fluids, benzylamine and related compounds, including p-methoxybenzylamine, were evaluated for their antimicrobial properties (Gannon, Bennett, Onyekwelu, & Izzat, 1980).
Antimicrobial Activity of Complexes : A study on ligands similar to 2-Methoxymethyl-benzylamine and their complexes with metals like Cu(II), Co(III), Ni(II), Pd(II), and Zn(II) found that they exhibit antimicrobial activity against bacteria and yeast (Köksal, Dolaz, Tümer, & Serin, 2001).
Synthetic Utility in Organic Chemistry : N-alkylidene-benzylamines, closely related to 2-Methoxymethyl-benzylamine, showed utility in the unexpected synthesis of 3-methoxy-3-methylazetidines, a finding that contrasts with the known reactivity of closely related compounds (Stankovic et al., 2011).
Electrochemical Reduction : Methoxy-substituted benzylamines were studied for their reduction to 1,4-dihydro derivatives using electrochemical methods, demonstrating the electrochemical properties of compounds similar to 2-Methoxymethyl-benzylamine (van Andel-Scheffer, Wonders, & Barendrecht, 1994).
Labeling Reagents in HPLC : Certain compounds including 7-methoxybenzylamine were used as fluorescent labeling reagents for high-performance liquid chromatography (HPLC), highlighting their application in analytical chemistry (Takadate et al., 1989).
Catalysis in Organic Synthesis : 2-(Alkenyloxy)benzylamines and related compounds were used in rhodium-catalyzed reactions to produce organic compounds like benzoxazines and quinazolines, showcasing their role in catalytic processes (Campi, Jackson, Mccubbin, & Trnacek, 1996).
Role in Histamine Receptor Antagonism : A series of 4-(aminoalkoxy)benzylamines, structurally related to 2-Methoxymethyl-benzylamine, were found to be potent antagonists at the human histamine H3 receptor, indicating their potential in pharmacology (Apodaca et al., 2003).
Safety And Hazards
2-Methoxymethyl-benzylamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause harm if swallowed or if it comes into contact with the eyes . It’s recommended to handle this compound with appropriate safety measures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(methoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRIWUULBXVLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504919 | |
| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxymethyl-benzylamine | |
CAS RN |
88032-03-5 | |
| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



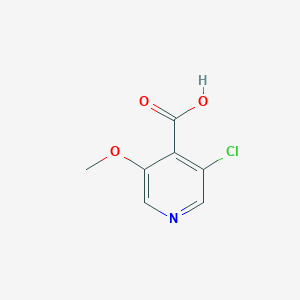
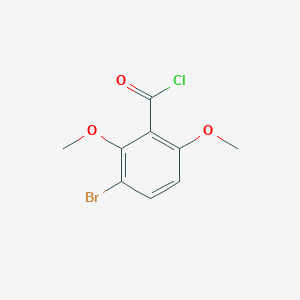

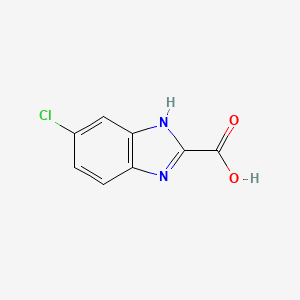
![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)


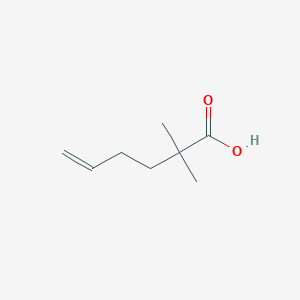
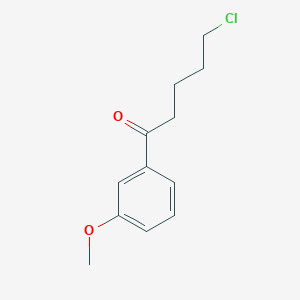
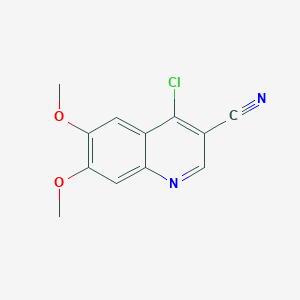

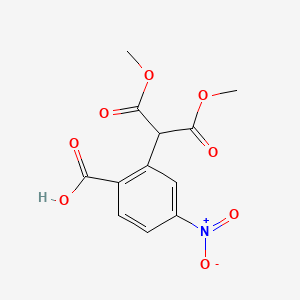
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)